Antitubercular MIC Against M. tuberculosis H37Rv: Head-to-Head Comparison with First-Line Drugs Ethambutol and Rifampicin
7-Chloro-4-quinolinylhydrazone derivatives, synthesized directly from 7-chloroquinoline-4-carbohydrazide via condensation with heteroaromatic aldehydes, demonstrated MIC values against M. tuberculosis H37Rv that equal or surpass those of first-line tuberculostatic drugs. Three compounds (3f, 3i, 3o) in the Candéa 2009 series achieved an MIC of 2.5 μg/mL, outperforming ethambutol (3.12 μg/mL) and approaching rifampicin (2.0 μg/mL) [1]. In an expanded study by Ferreira et al. (2010), the most potent 7-chloroquinolinyl hydrazone derivatives reached MIC values of 1.25 and 0.60 μg/mL — representing a 2.6- to 5.2-fold potency improvement over ethambutol and a 1.6- to 3.3-fold improvement over rifampicin [2]. Both studies confirmed non-cytotoxicity of the active compounds against mammalian cells. By contrast, ring-substituted 2-quinolinecarbohydrazide analogues lacking the 7-chloro motif (Monga 2004 series) required MIC values of 6.25 μg/mL or higher to achieve comparable antimycobacterial effect, representing a ≥2.5-fold potency deficit relative to the 7-chloroquinoline-4-carbohydrazide-derived hydrazones [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | 7-Chloro-4-quinolinylhydrazones: MIC = 2.5 μg/mL (compounds 3f, 3i, 3o); best compounds in expanded series: MIC = 0.60–1.25 μg/mL |
| Comparator Or Baseline | Ethambutol: MIC = 3.12 μg/mL; Rifampicin: MIC = 2.0 μg/mL; Ring-substituted 2-quinolinecarbohydrazides (non-7-Cl): MIC = 6.25 μg/mL (best compounds) |
| Quantified Difference | Target compounds 1.25× to 5.2× more potent than ethambutol; up to 3.3× more potent than rifampicin; ≥2.5× more potent than non-7-chloro quinolinecarbohydrazide analogs |
| Conditions | In vitro microplate Alamar Blue assay (MABA); M. tuberculosis H37Rv drug-sensitive strain; non-cytotoxic at active concentrations (verified against mammalian VERO cells) |
Why This Matters
The MIC advantage over ethambutol and comparability to rifampicin position 7-chloroquinoline-4-carbohydrazide-derived hydrazones as viable starting points for anti-TB lead optimization, and this quantitative edge cannot be replicated using unsubstituted or differently substituted quinoline-4-carbohydrazide intermediates.
- [1] Candéa ALP, Ferreira ML, Pais KC, et al. Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Bioorganic & Medicinal Chemistry Letters, 2009; 19(22): 6272–6274. DOI: 10.1016/j.bmcl.2009.09.098 View Source
- [2] Ferreira ML, Cardoso LNF, Kaiser CR, et al. Synthesis and antitubercular activity of heteroaromatic isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives. The Scientific World Journal, 2010; 10: 1347–1355. DOI: 10.1100/tsw.2010.124 View Source
- [3] Monga V, Nayyar A, Vaitilingam B, et al. Ring-substituted quinolines. Part 2: Synthesis and antimycobacterial activities of ring-substituted quinolinecarbohydrazide and ring-substituted quinolinecarboxamide analogues. Bioorganic & Medicinal Chemistry, 2004; 12(24): 6465–6472. DOI: 10.1016/j.bmc.2004.09.017 View Source
